molecular formula C13H12ClNO B1348564 2-chloro-N-1-naphthylpropanamide CAS No. 22302-58-5

2-chloro-N-1-naphthylpropanamide

Cat. No. B1348564
CAS RN: 22302-58-5
M. Wt: 233.69 g/mol
InChI Key: HZEXEFBFZFWVOD-UHFFFAOYSA-N
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Description

2-Chloro-N-1-naphthylpropanamide, also known as 2-chloronaphthamide, is a synthetic organic compound that is used in a variety of scientific and medical applications. It has been studied for its potential therapeutic effects and its ability to interact with other compounds in a variety of ways. This article will discuss the synthesis method for 2-chloronaphthamide, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Catalytic Amidation and Polymer Synthesis

  • The catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines and primary amides has been reported, demonstrating the synthesis of symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines with good yield and functional-group tolerance. This process utilizes Pd(OAc)2, xantphos, and K2CO3, highlighting the compound's utility in facilitating complex organic reactions (Ligthart et al., 2006).

Solvatochromic Studies

  • A study on 2-chloro-3-ethylamino-1,4-naphthoquinone explored its solvatochromic effects in different solvents, revealing insights into the spectral properties and how these are influenced by solvent polarity. This research provides a basis for understanding how 2-chloro-substituted naphthyl compounds behave in various solvent environments, which is crucial for their application in dye-sensitized solar cells and other photonic devices (Durairaj et al., 2017).

Polyamide Synthesis

  • The synthesis of soluble and thermally stable polyamides bearing 1,1'-thiobis (2-naphthoxy) groups from a sulfide containing diacid derived from 2-naphthol showcases another application. These polyamides exhibit high thermal stability and solubility in polar solvents, indicating their potential use in high-performance materials (Shockravi et al., 2007).

properties

IUPAC Name

2-chloro-N-naphthalen-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9(14)13(16)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEXEFBFZFWVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336326
Record name 2-chloro-N-1-naphthylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-1-naphthylpropanamide

CAS RN

22302-58-5
Record name 2-chloro-N-1-naphthylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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